molecular formula C5H9ClO3 B12942525 Ethyl 3-oxopropanoate hydrochloride

Ethyl 3-oxopropanoate hydrochloride

Cat. No.: B12942525
M. Wt: 152.57 g/mol
InChI Key: PHGOGXNKDUPRQM-UHFFFAOYSA-N
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Description

Ethyl 3-oxopropanoate hydrochloride is a chemical compound with the molecular formula C5H8O3. It is an ester derivative of 3-oxopropanoic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopropanoate hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl acetate with methyl formate in the presence of anhydrous sodium methoxide to generate ethyl 3-oxopropanoate in situ . This intermediate can then be reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of efficient catalysts and optimized reaction parameters to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted esters or other derivatives.

Scientific Research Applications

Ethyl 3-oxopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

    Biology: This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxopropanoate hydrochloride involves its reactivity as an ester. It can participate in various chemical reactions, such as nucleophilic acyl substitution, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Ethyl 3-oxopropanoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride group, which can influence its solubility and reactivity in various chemical environments.

Properties

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

ethyl 3-oxopropanoate;hydrochloride

InChI

InChI=1S/C5H8O3.ClH/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;1H

InChI Key

PHGOGXNKDUPRQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=O.Cl

Origin of Product

United States

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